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Compound of Interest

Compound Name: 3-Aminobenzaldehyde

Cat. No.: B158843

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Aminobenzaldehyde, a versatile organic compound with applications in the synthesis of
pharmaceuticals, dyes, and other fine chemicals.[1][2] The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic
characteristics, offering valuable data for compound identification, purity assessment, and
structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.
The following tables summarize the proton (*H) and carbon-13 (33C) NMR data for 3-
Aminobenzaldehyde.

'H NMR Data

Table 1: *H NMR Chemical Shifts for 3-Aminobenzaldehyde.
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Chemical Shift (8)

Coupling Constant

Proton . Multiplicity .
in ppm (J) in Hz
-CHO 8.49 S
Ar-H 7.16 —7.08 m
Ar-H 6.98 d 7.3
Ar-H 6.72 d 7.5
-NH:z 5.28 S

Data obtained in DMSO-ds at 600 MHz.[3]

3C NMR Data

Table 2: 13C NMR Chemical Shifts for 3-Aminobenzaldehyde.

Carbon Chemical Shift (6) in ppm
C=0 162.24
C-NH:z 149.48
Ar-C 134.84
Ar-CH 129.78
Ar-CH 117.61
Ar-CH 117.44
Ar-CH 112.80

Data obtained in DMSO-ds at 151 MHz.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Aminobenzaldehyde will exhibit characteristic absorption bands for its

aldehyde, amino, and aromatic functionalities.
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Table 3: Characteristic IR Absorption Bands for 3-Aminobenzaldehyde.

Expected
Functional Group Vibration Wavenumber Intensity
(cm™)

) 3400-3250 (two bands )
N-H (Amine) Stretch ) ) Medium
for primary amine)

C-H (Aromatic) Stretch 3100-3000 Medium to Weak

2830-2695 (often two
C-H (Aldehyde) Stretch Weak
weak bands)

C=0 (Aldehyde) Stretch ~1700 Strong

C=C (Aromatic) Stretch 1600-1450 Medium to Strong
C-N (Aromatic Amine)  Stretch 1335-1250 Strong

N-H (Amine) Bend 1650-1580 Medium

C-H (Aromatic) Out-of-plane Bend 900-675 Strong

Expected ranges are based on typical values for aromatic aldehydes and amines.[4][5][6][7][8]
[9][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for conjugated systems. Aromatic compounds like 3-
Aminobenzaldehyde typically show multiple absorption bands.

Table 4: Expected UV-Vis Absorption Maxima for 3-Aminobenzaldehyde.
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Transition Expected Amax (nm)
m-T ~200-220
T - 1T (Benzene Ring) ~250-280
n - 1t* (Carbonyl) ~300-330

The presence of the amino and aldehyde groups on the benzene ring is expected to cause a
bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.[11][12]
[13] The amino group, in particular, can lead to a band around 310 nm.[14]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Aminobenzaldehyde in about
0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de or CDCIs) in a clean, dry NMR tube.[15]
Ensure the solid is completely dissolved.

¢ Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and
the magnetic field is shimmed to ensure homogeneity.

o Data Acquisition: Acquire the *H NMR spectrum. Following this, set the parameters for the
13C NMR experiment and acquire the spectrum. Standard acquisition parameters are
typically used, but can be optimized as needed.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the spectrum. Phase and baseline corrections are applied, and the chemical shifts are
referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

o Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of
the solid 3-Aminobenzaldehyde is placed directly on the ATR crystal.[16] Pressure is
applied to ensure good contact.
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e Background Spectrum: A background spectrum of the empty ATR crystal is recorded.

o Sample Spectrum: The sample spectrum is then recorded. The instrument software
automatically subtracts the background spectrum from the sample spectrum to produce the
final IR spectrum.

» Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands corresponding to the various functional groups.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of 3-Aminobenzaldehyde in a suitable UV-
transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be
adjusted to obtain an absorbance reading between 0.2 and 1.0. A blank solution containing
only the solvent is also prepared.[17]

¢ Instrument Setup: Place the cuvette with the blank solution in the spectrophotometer and
record a baseline spectrum.[17]

o Data Acquisition: Replace the blank cuvette with the sample cuvette and record the UV-Vis
spectrum over the desired wavelength range (typically 200-800 nm).

o Data Analysis: The wavelength(s) of maximum absorbance (Amax) are determined from the
spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 3-Aminobenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.rsc.org/suppdata/d4/ra/d4ra05443a/d4ra05443a1.pdf
https://orgchemboulder.com/Spectroscopy/irtutor/aromaticsir.shtml
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
https://www.orgchemboulder.com/Spectroscopy/specttutor/ex8.shtml
https://www.orgchemboulder.com/Spectroscopy/specttutor/ex13.shtml
https://sites.science.oregonstate.edu/~gablek/CH336/Chapter17/bare_aldehyde_spec.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://repository.up.ac.za/server/api/core/bitstreams/89d3e141-55e0-42c0-8f39-8f3d3e4d75d2/content
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://www.quimicaorganica.org/en/visible-ultraviolet-spectroscopy/1559-vis-uv-spectra-of-aromatic-compounds.html
https://www.researchgate.net/figure/UV-visible-spectra-illustrating-products-formation-following-1-h-irradiation-l-360-nm_fig10_258378965
https://publish.uwo.ca/~chemnmr/usingthefacility/NMR_Sample_Preparation_2.0.pdf
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://engineering.purdue.edu/Powerlab/Pages/MainPages/files/UV-VisSOP.pdf
https://www.benchchem.com/product/b158843#spectroscopic-data-nmr-ir-uv-vis-of-3-aminobenzaldehyde
https://www.benchchem.com/product/b158843#spectroscopic-data-nmr-ir-uv-vis-of-3-aminobenzaldehyde
https://www.benchchem.com/product/b158843#spectroscopic-data-nmr-ir-uv-vis-of-3-aminobenzaldehyde
https://www.benchchem.com/product/b158843#spectroscopic-data-nmr-ir-uv-vis-of-3-aminobenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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